molecular formula C12H8N4O2 B2937798 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile CAS No. 30404-07-0

2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile

Cat. No. B2937798
CAS RN: 30404-07-0
M. Wt: 240.222
InChI Key: MJZPPLVITKBHEY-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydrobenzo[b]pyrans . It can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction. This reaction can be carried out using nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40°C . The reaction involves substituted aromatic aldehydes, dimedone, and malonitrile .


Molecular Structure Analysis

The crystal structure of a similar compound, 2-amino-4-(3,4,5-trimethoxy-phenyl)-5-(oxo-5,6,7,8-tetrahydro-4H-chromene)-3-carbonitrile, has been reported . The structure of the target product was confirmed by FT-IR, 1H NMR, 13C NMR, and single crystal X-ray structure analysis .


Chemical Reactions Analysis

The catalytic potential of h-BN/Fe3O4/APTES-AMF/CuII nanocomposites was investigated in the one-pot multicomponent coupling reaction to gain access to a library of biologically active 2-amino-4-aryl (or heteroaryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles under ambient conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.33 . Its melting point ranges from 184 to 186°C . The InChI code for this compound is 1S/C14H12N2O2S/c15-7-8-12(11-5-2-6-19-11)13-9(17)3-1-4-10(13)18-14(8)16/h2,5-6,12H,1,3-4,16H2 .

Scientific Research Applications

Biological Activities

Chromene derivatives are known for their wide range of biological activities. They have been reported to possess antitumor, antibacterial, antiviral, antioxidative, antidepressant, antihypertensive, antidiabetic, fungicidal, and insecticidal properties .

Catalyst in Synthesis

It can be used as a catalyst in the synthesis of chromene derivatives and other related compounds. A specific example includes the preparation of 2-Amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives .

Biological Activity Research

Organic heterocyclic derivatives like this compound are studied for their pronounced biological activity which is crucial in medicinal chemistry .

Green Synthesis

There’s a green synthesis approach that utilizes this compound to develop novel derivatives by condensing it with other chemical entities using L-proline as a catalyst .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .

Future Directions

The structure of these bioactive molecules could provide opportunities for drug design in three important regions: the aromatic ring of the benzopyran, substitution at C2-amine, and the substituted group at C4 position . This opens up possibilities for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

2-amino-5-oxo-7,8-dihydro-6H-chromene-3,4,4-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-4-7-11(16)18-9-3-1-2-8(17)10(9)12(7,5-14)6-15/h1-3,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZPPLVITKBHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile

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